N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide
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Overview
Description
N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide: is an organic compound that belongs to the class of amides This compound is characterized by the presence of a fluoropropyl group, a prop-2-ynoxyphenyl group, and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide typically involves multiple steps:
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Formation of the Prop-2-ynoxyphenyl Intermediate:
Starting Material: 2-Bromophenol
Reagent: Propargyl bromide
Conditions: Base (e.g., potassium carbonate), solvent (e.g., acetone), reflux
Reaction: 2-Bromophenol reacts with propargyl bromide to form 2-prop-2-ynoxyphenol.
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Formation of the Fluoropropyl Intermediate:
Starting Material: 3-Bromopropylamine
Reagent: Potassium fluoride
Conditions: Solvent (e.g., acetonitrile), reflux
Reaction: 3-Bromopropylamine reacts with potassium fluoride to form 3-fluoropropylamine.
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Formation of the Final Compound:
Starting Materials: 2-Prop-2-ynoxyphenol, 3-Fluoropropylamine, Acryloyl chloride
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), low temperature
Reaction: 2-Prop-2-ynoxyphenol is first reacted with acryloyl chloride to form the acryloyl intermediate, which is then reacted with 3-fluoropropylamine to form this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Conditions: Acidic or basic medium, varying temperatures
Products: Oxidized derivatives of the compound
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Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Solvent (e.g., ether), low temperature
Products: Reduced derivatives of the compound
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Substitution:
Reagents: Nucleophiles such as amines or thiols
Conditions: Solvent (e.g., ethanol), varying temperatures
Products: Substituted derivatives of the compound
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Solvents: Acetone, acetonitrile, dichloromethane, ethanol
Conditions: Reflux, low temperature, acidic or basic medium
Major Products:
- Oxidized derivatives
- Reduced derivatives
- Substituted derivatives
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry:
- Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide can be compared with other amides that have similar structural features, such as:
- N-(3-Fluoropropyl)-N-[(2-methoxyphenyl)methyl]prop-2-enamide
- N-(3-Fluoropropyl)-N-[(2-chlorophenyl)methyl]prop-2-enamide
Uniqueness:
- The presence of the prop-2-ynoxyphenyl group and the fluoropropyl group in this compound gives it unique chemical properties and potential applications compared to other similar compounds.
Properties
IUPAC Name |
N-(3-fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-3-12-20-15-9-6-5-8-14(15)13-18(11-7-10-17)16(19)4-2/h1,4-6,8-9H,2,7,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDMICVKRJQEKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCCF)CC1=CC=CC=C1OCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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